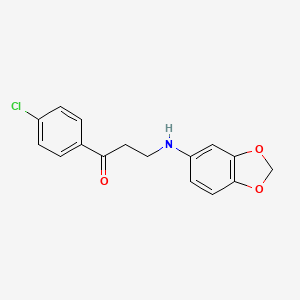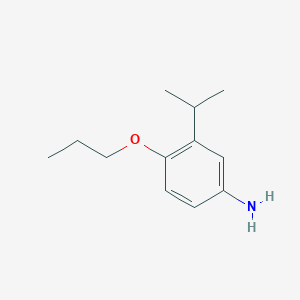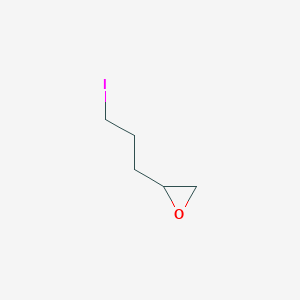
2-(3-Iodopropyl)oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Iodopropyl)oxirane is an organic compound with the molecular formula C5H9IO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its iodine atom attached to a propyl chain, which imparts unique reactivity and properties.
Biochemische Analyse
Molecular Mechanism
Oxiranes are known to undergo ring-opening reactions, which could potentially lead to interactions with biomolecules and changes in gene expression
Metabolic Pathways
Oxiranes can be involved in various metabolic pathways, depending on their specific structure and the enzymes they interact with .
Subcellular Localization
Future studies could investigate whether it is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Iodopropyl)oxirane typically involves the reaction of 3-iodopropanol with an epoxidizing agent. One common method is the use of a base such as sodium hydroxide (NaOH) in the presence of an oxidizing agent like hydrogen peroxide (H2O2). The reaction proceeds via the formation of an intermediate halohydrin, which subsequently undergoes intramolecular cyclization to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure high-quality product.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Iodopropyl)oxirane undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be replaced by other nucleophiles such as amines, thiols, or cyanides.
Ring-Opening Reactions: The epoxide ring is highly strained and can be opened by nucleophiles, acids, or bases, leading to the formation of diols, halohydrins, or other functionalized products.
Oxidation and Reduction: The compound can undergo oxidation to form iodohydrins or reduction to yield alkanes or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), potassium cyanide (KCN), or thiourea.
Ring-Opening Reactions: Hydrochloric acid (HCl), sodium hydroxide (NaOH), or lithium aluminum hydride (LiAlH4).
Oxidation and Reduction: Potassium permanganate (KMnO4) for oxidation, and hydrogen gas (H2) with a palladium catalyst for reduction.
Major Products Formed:
Nucleophilic Substitution: Azido derivatives, nitriles, or thiols.
Ring-Opening Reactions: Diols, halohydrins, or alcohols.
Oxidation and Reduction: Iodohydrins, alkanes, or alcohols.
Wissenschaftliche Forschungsanwendungen
2-(3-Iodopropyl)oxirane has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways involving epoxide intermediates.
Industry: Utilized in the production of specialty chemicals, including surfactants, adhesives, and coatings.
Wirkmechanismus
The mechanism of action of 2-(3-Iodopropyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is prone to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various chemical transformations, where the compound acts as an electrophile, reacting with nucleophiles to form more stable products. The iodine atom also plays a crucial role, as it can be substituted by other groups, further diversifying the compound’s reactivity.
Vergleich Mit ähnlichen Verbindungen
- 2-(3-Bromopropyl)oxirane
- 2-(3-Chloropropyl)oxirane
- 2-(3-Fluoropropyl)oxirane
- 2-(3-Methylpropyl)oxirane
Comparison: 2-(3-Iodopropyl)oxirane is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens like bromine, chlorine, or fluorine. This results in different reactivity patterns and physical properties. For instance, the iodine atom makes the compound more reactive towards nucleophiles compared to its bromo, chloro, or fluoro analogs. Additionally, the iodine-containing compound may exhibit different solubility and stability characteristics, making it suitable for specific applications where other halogenated oxiranes may not be as effective.
Eigenschaften
IUPAC Name |
2-(3-iodopropyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9IO/c6-3-1-2-5-4-7-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDTNXHPTAOCBTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CCCI |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cinnamamide](/img/structure/B2607529.png)
![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-phenethylacetamide](/img/structure/B2607530.png)
![1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-amine dihydrochloride](/img/structure/B2607531.png)
![7-(4-ethoxyphenyl)-3-({[3-(trifluoromethyl)phenyl]methyl}sulfanyl)-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one](/img/structure/B2607532.png)
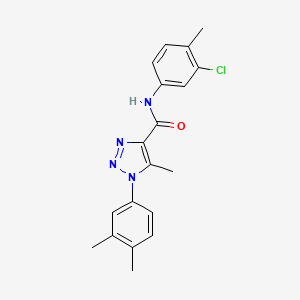
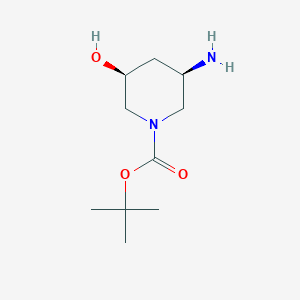
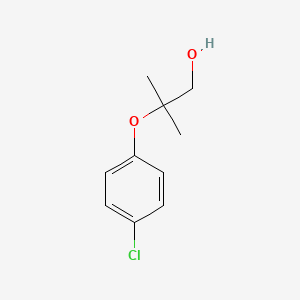
![4-((3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2607539.png)
![ethyl 2-[(5-{[(adamantan-1-yl)formamido]methyl}-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B2607540.png)
![1-[(4-Chlorophenyl)methyl]-1h-pyrazol-4-amine](/img/structure/B2607543.png)
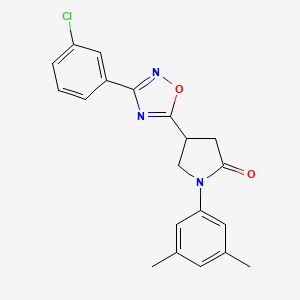
![1-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methoxyphenyl)-1-(pyridin-4-ylmethyl)thiourea](/img/structure/B2607545.png)
